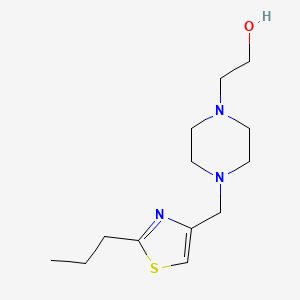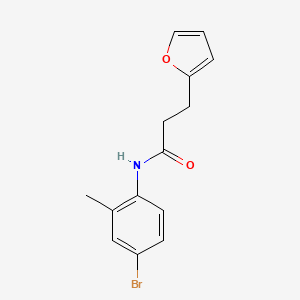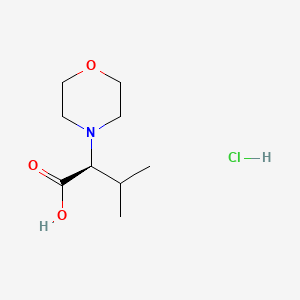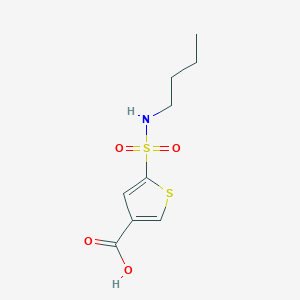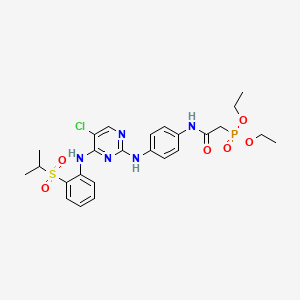
Fak-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fak-IN-6 is a potent inhibitor of focal adhesion kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as proliferation, survival, migration, and invasion. This compound has shown significant anti-proliferative activity against various cancer cell lines, making it a promising candidate for cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fak-IN-6 is synthesized through a series of chemical reactions involving isopropylsulfonyl-substituted 2,4-diarylaminopyrimidine derivatives.
Industrial Production Methods
The industrial production of this compound involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents. The final product is purified using techniques such as recrystallization and chromatography to ensure its suitability for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Fak-IN-6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: this compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized pyrimidine derivatives, while reduction can yield reduced pyrimidine derivatives .
Scientific Research Applications
Fak-IN-6 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of focal adhesion kinase in various chemical reactions and pathways.
Biology: this compound is used to investigate the biological functions of focal adhesion kinase in cellular processes such as migration, proliferation, and survival.
Mechanism of Action
Fak-IN-6 exerts its effects by inhibiting the activity of focal adhesion kinase. Focal adhesion kinase is activated through autophosphorylation at specific tyrosine residues, leading to the initiation of downstream signaling pathways involved in cell adhesion, migration, and survival. This compound binds to the kinase domain of focal adhesion kinase, preventing its activation and subsequent signaling. This inhibition disrupts cellular processes that are critical for cancer cell proliferation and survival .
Comparison with Similar Compounds
Fak-IN-6 is compared with other focal adhesion kinase inhibitors, such as:
TAE226: Another potent focal adhesion kinase inhibitor with similar anti-cancer properties.
PF-562271: A focal adhesion kinase inhibitor that has shown efficacy in preclinical cancer models.
Defactinib: A focal adhesion kinase inhibitor currently undergoing clinical trials for various cancers
This compound is unique in its high potency and selectivity for focal adhesion kinase, making it a valuable tool for research and therapeutic applications .
Conclusion
This compound is a potent and selective inhibitor of focal adhesion kinase with significant potential in cancer research and therapy. Its unique chemical properties and mechanism of action make it a valuable compound for studying the role of focal adhesion kinase in various cellular processes and developing new therapeutic strategies.
Properties
Molecular Formula |
C25H31ClN5O6PS |
|---|---|
Molecular Weight |
596.0 g/mol |
IUPAC Name |
N-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]-2-diethoxyphosphorylacetamide |
InChI |
InChI=1S/C25H31ClN5O6PS/c1-5-36-38(33,37-6-2)16-23(32)28-18-11-13-19(14-12-18)29-25-27-15-20(26)24(31-25)30-21-9-7-8-10-22(21)39(34,35)17(3)4/h7-15,17H,5-6,16H2,1-4H3,(H,28,32)(H2,27,29,30,31) |
InChI Key |
RLYCEWCQGDKGOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(=O)NC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC=CC=C3S(=O)(=O)C(C)C)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


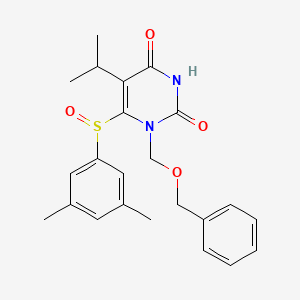
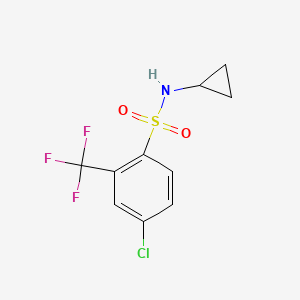
![2-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B14900960.png)
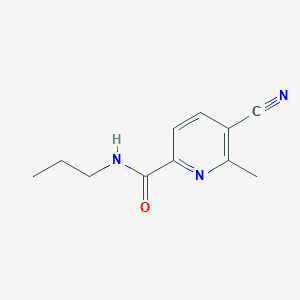
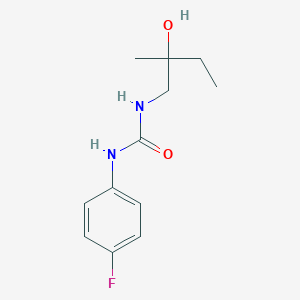
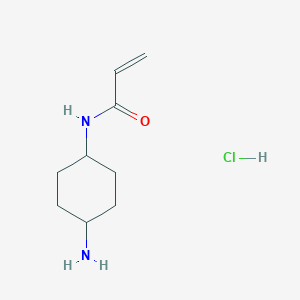
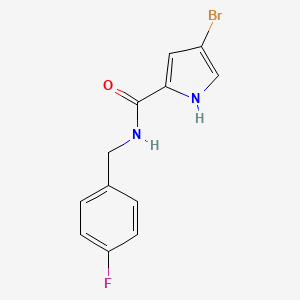
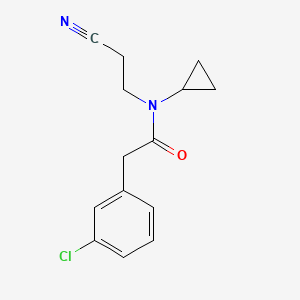
![3-Ethyl-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B14900988.png)
